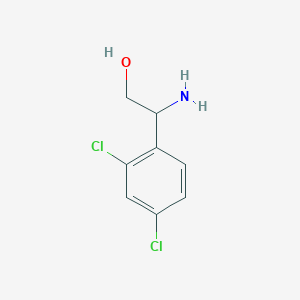

2-Amino-2-(2,4-dichlorophenyl)ethanol

Description

Contextualization of the Compound within Organic Synthesis

2-Amino-2-(2,4-dichlorophenyl)ethanol belongs to the vicinal amino alcohol (or β-amino alcohol) class of compounds, a scaffold that is prevalent in a wide range of biologically active molecules and is a key synthon in organic chemistry. westlake.edu.cn The synthesis of chiral β-amino alcohols is a significant focus for organic chemists, with established methods including the enantioselective reduction of α-amino ketones or the amination of chiral epoxides. taylorfrancis.com

The general importance of this structural motif lies in its bifunctional nature, containing both a nucleophilic amino group and a hydroxyl group. This allows for further chemical modifications to build more complex molecular architectures. The presence of the dichlorophenyl group adds steric bulk and specific electronic properties, influencing the molecule's reactivity and potential interactions in larger systems.

Significance as a Chiral Intermediate and Building Block

A crucial feature of this compound is its chirality. The C2 carbon atom, bonded to four different groups (an amino group, a hydroxylmethyl group, a 2,4-dichlorophenyl group, and a hydrogen atom), is a stereocenter. This means the compound can exist as two non-superimposable mirror images, or enantiomers.

Enantiomerically pure amino alcohols are highly valued as chiral building blocks in asymmetric synthesis. westlake.edu.cn They are integral to the construction of many modern pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect. While specific applications for this compound are not widely documented, its structural isomer, 2-Amino-1-(2,4-dichlorophenyl)ethanol, is related to key intermediates used in the synthesis of widely known antifungal agents. researchgate.netgoogle.com For instance, the related chiral chloro-alcohol, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is a documented precursor for the antifungal drug luliconazole (B1675427) and is also used in the synthesis of miconazole (B906) and econazole. google.comchemicalbook.com This highlights the established value of the dichlorophenyl ethanolamine (B43304) framework in medicinal chemistry.

Overview of Research Directions and Academic Contributions

Academic research surrounding dichlorophenyl ethanolamine derivatives is primarily driven by their potential as pharmaceutical intermediates. A major research direction involves the development of highly efficient and stereoselective synthesis methods. researchgate.net Scientists have increasingly turned to biocatalysis, using enzymes like ketoreductases or alcohol dehydrogenases to produce specific enantiomers of halogenated phenyl ethanol (B145695) derivatives with very high enantiomeric excess. researchgate.net These green chemistry approaches are favored for their high selectivity and more environmentally friendly reaction conditions compared to traditional chemical methods. google.com

For this compound specifically, its commercial availability suggests its use as a building block or reference material in chemical research. bldpharm.com Future research could focus on elucidating its unique synthetic pathways and exploring its potential as a chiral ligand or as an intermediate for novel bioactive compounds, distinguishing its properties from those of its more studied isomers. The development of enantioselective routes to this particular isomer and its subsequent application in diversity-oriented synthesis represent potential avenues for academic contribution.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2,4-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMOCFARWTYBNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereocontrol

Enantioselective Synthesis Pathways

The creation of enantiomerically pure 2-Amino-2-(2,4-dichlorophenyl)ethanol from its prochiral precursor, 2-amino-1-(2,4-dichlorophenyl)ethanone, is predominantly achieved through asymmetric reduction. glpbio.com This transformation can be accomplished using either highly selective enzymes in biocatalytic systems or chiral chemical catalysts.

Biocatalytic Reduction Strategies

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. researchgate.net The use of enzymes, particularly alcohol dehydrogenases (ADHs), is a well-established method for the asymmetric reduction of ketones to produce optically active alcohols. researchgate.netrsc.org These enzymes function by transferring a hydride from a cofactor, such as NAD(P)H, to the carbonyl group of the substrate. tudelft.nl

Several microorganisms are sources of robust alcohol dehydrogenases capable of catalyzing the stereoselective reduction of aromatic ketones, which are structurally similar to the precursor of this compound.

Lactobacillus kefir : Alcohol dehydrogenases from Lactobacillus kefir (LkADH) are well-known for their broad substrate specificity and high enantioselectivity. uniprot.orgresearchgate.net These NADP-dependent enzymes are effective in the stereoselective reduction of various aromatic ketones to their corresponding chiral alcohols. uniprot.orggoogle.com For instance, carbonyl reductases from Lactobacillus kefir have been successfully used in the biocatalytic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to produce the (S)-enantiomer with high stereoselectivity, demonstrating their potential for acting on the analogous amino-ketone substrate. google.com

Scheffersomyces stipitis : This yeast is another valuable source of ketoreductases for asymmetric synthesis. A ketoreductase from Scheffersomyces stipitis CBS 6045 has demonstrated excellent enantioselectivity (99.9% ee) and high catalytic efficiency in the reduction of the hydrophobic substrate 2-chloro-1-(2,4-dichlorophenyl)ethanone to its corresponding (R)-alcohol. researchgate.net The enzyme's ability to reduce a variety of aromatic ketones suggests its applicability for the synthesis of chiral this compound. researchgate.netnih.gov

Novosphingobium aromaticivorans : Short-chain dehydrogenases/reductases (SDRs) from this bacterium have also been identified as effective biocatalysts. These enzymes are involved in various metabolic pathways and can be harnessed for synthetic applications. nih.govnih.gov Notably, an SDR from Novosphingobium aromaticivorans has been applied in the synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, achieving high stereoselectivity. researchgate.net

Table 1: Performance of Wild-Type Enzymes in the Reduction of an Analogous Substrate Asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, a structural analog of the direct precursor.

| Enzyme Source | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Scheffersomyces stipitis CBS 6045 | (R)-alcohol | 99.9% | researchgate.net |

| Lactobacillus kefir | (S)-alcohol | >99% | google.com |

| Novosphingobium aromaticivorans | (R)-alcohol | >99% | researchgate.net |

To meet the stringent demands of industrial synthesis, natural enzymes often require optimization. rsc.org Protein engineering techniques, such as directed evolution and rational design, are employed to enhance enzyme properties like activity, stability, and stereoselectivity.

Mutant alcohol dehydrogenases have been developed to improve the synthesis of chiral intermediates. For example, the active pocket of an alcohol dehydrogenase from Lactobacillus kefir was engineered through iterative saturation mutagenesis. This resulted in a mutant enzyme with reversed stereoselectivity (from producing the S-enantiomer to the R-enantiomer with 99% ee) and increased activity for the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone. researchgate.net Similarly, a mutant short-chain dehydrogenase from Novosphingobium aromaticivorans (NaSDR-G145A/I199L) showed significantly greater activity and substrate affinity towards the same ketone precursor compared to the wild-type enzyme. researchgate.net These examples highlight a clear strategy for optimizing biocatalysts for the efficient production of specific this compound stereoisomers.

**Table 2: Comparison of Wild-Type and Mutant NaSDR from Novosphingobium aromaticivorans*** *Data for the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone.

| Enzyme Variant | Vmax (U mg⁻¹) | Km (mM) | Reference |

|---|---|---|---|

| Wild-Type NaSDR | 2.58 | 0.38 | researchgate.net |

| Mutant NaSDR-G145A/I199L | 6.32 | 0.23 | researchgate.net |

Chemoenzymatic synthesis combines the high selectivity of biocatalysis with the versatility of traditional chemical reactions. rjpbr.comnih.gov In this approach, an enzymatic step is strategically integrated into a multi-step chemical synthesis pathway to create a chiral center with high fidelity. For the synthesis of this compound, a chemoenzymatic route could involve the chemical synthesis of the 2-amino-1-(2,4-dichlorophenyl)ethanone precursor, followed by a highly enantioselective biocatalytic reduction to form the chiral amino alcohol. This strategy leverages the strengths of both disciplines to create more efficient and sustainable manufacturing processes. rjpbr.com

Asymmetric Chemical Catalysis

As an alternative to biocatalysis, asymmetric chemical catalysis employs chiral metal complexes or organocatalysts to achieve enantioselective transformations. For the reduction of prochiral ketones, several well-established methods exist.

The asymmetric reduction of ketones using reagents prepared from borane (B79455) and chiral amino alcohols is a powerful method for producing optically active secondary alcohols. rsc.org Chiral α,α-diphenyl β-amino alcohols, when used as auxiliaries with borane, can achieve very high enantioselectivities in the reduction of various ketones. rsc.org This method, often utilizing chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), provides a robust and predictable way to control the stereochemical outcome of the reduction of the 2-amino-1-(2,4-dichlorophenyl)ethanone precursor, offering a viable chemical pathway to enantiopure this compound. psu.edusemanticscholar.org

Development of Stereoselective Reduction Protocols

A predominant strategy for the stereoselective synthesis of related compounds involves the asymmetric reduction of a prochiral ketone precursor. While direct asymmetric reduction to this compound is not extensively documented, a wealth of research focuses on the highly selective reduction of the intermediate, 2-chloro-1-(2,4-dichlorophenyl)ethanone. This chlorohydrin is a key precursor for several antifungal agents. researchgate.net

Various biocatalysts, including ketoreductases (KERDs) and alcohol dehydrogenases (ADHs), have been employed to produce the (R)-enantiomer of 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) with exceptional enantiomeric excess (ee) and high yields. For instance, a ketoreductase from Scheffersomyces stipitis (SsCR) has been shown to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with an 88.2% isolated yield and a remarkable 99.9% ee. researchgate.net Similarly, engineered alcohol dehydrogenases from Lactobacillus kefir have been developed that demonstrate high stereoselectivity (99% ee) for the (R)-product. researchgate.net

The general applicability of asymmetric reduction for aminoketones has been demonstrated with reagents like (–)-bornan-2-exo-yloxyaluminium dichloride, which has been used to reduce α-dialkylaminoacetophenones to their corresponding amino alcohols in high enantiomeric excess (58–92% ee). rsc.org This suggests a viable, albeit less documented, pathway for the direct asymmetric reduction of an N-protected 2-amino-1-(2,4-dichlorophenyl)ethanone.

| Biocatalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Ketoreductase from Scheffersomyces stipitis (SsCR) | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 88.2 | 99.9 | researchgate.net |

| Engineered Alcohol Dehydrogenase from Lactobacillus kefir (LkADH) | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | Data not available | 99 (R) | researchgate.net |

| Resting cells of Acinetobacter sp. ZJPH1806 | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 83.2 | >99.9 | researchgate.net |

| (–)-Bornan-2-exo-yloxyaluminium dichloride (on analogous aminoketones) | (S)- or (R)-amino alcohols | Data not available | 58-92 | rsc.org |

The resulting (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol can then be converted to the target amino alcohol. This subsequent step would typically involve a nucleophilic substitution of the chloride with an amino group or a precursor like azide, followed by reduction. The stereochemical outcome of this substitution (retention or inversion) would depend on the reaction mechanism (e.g., SN2 or formation of an intermediate aziridinium (B1262131) ion).

Diastereoselective Approaches

Diastereoselective methods for producing vicinal amino alcohols often rely on the stereocontrolled opening of chiral epoxides or aziridines, or the diastereoselective addition to chiral aldehydes or imines. A plausible diastereoselective route to this compound could involve the formation of a chiral aziridine (B145994) followed by a regioselective ring-opening.

For example, a β-amino alcohol can undergo an internal Mitsunobu reaction to form a chiral aziridine. nih.gov Subsequent ring-opening of this aziridine with a nucleophile, such as an azide, can proceed with high regio- and diastereoselectivity. nih.gov For 1,2,3-trisubstituted aziridines, it has been observed that the ring closure and ring-opening can occur at different carbon stereocenters, leading to products with two inverted configurations relative to the starting amino alcohol. nih.gov This strategy allows for the synthesis of different diastereomers by controlling the stereochemistry of the aziridine intermediate and the nature of the ring-opening reaction. While a specific application of this methodology to this compound is not explicitly detailed in the reviewed literature, it represents a standard and powerful strategy in modern organic synthesis for achieving diastereocontrol in vicinal amino alcohols.

Kinetic Resolution Techniques (e.g., Hydrolytic Resolution mediated by Lipase)

Kinetic resolution is a powerful tool for separating enantiomers of a racemic mixture. Lipases are frequently used enzymes for this purpose due to their stereoselectivity in catalyzing acylation or hydrolysis reactions. The resolution of racemic 2-amino-1-phenylethanol (B123470) derivatives, which are structurally analogous to the target compound, has been successfully achieved using lipase-catalyzed reactions.

In these studies, lipases such as those from Pseudomonas cepacia (Lipase PS) and Candida cylindracea (CCL) have been shown to be effective. The enzymatic deacylation of diacylated 2-amino-1-phenylethanol can stop at approximately 50% conversion, yielding both the remaining substrate and the product with nearly 100% enantiomeric excess. For a successful resolution of amino alcohols via acylation, protection of the amino group is often necessary to prevent non-enzymatic side reactions. This approach, which has been effective for various 2-amino-1-alcohols, is a highly viable method for obtaining enantiomerically pure forms of this compound.

| Enzyme | Reaction Type | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Lipase PS (Pseudomonas cepacia) | Deacylation | Diacylated 2-amino-1-phenylethanol | Stops at ~50% conversion, yielding enantiomers with ~100% ee. | nih.gov |

| CCL (Candida cylindracea) | Deacylation | N-alkyl-substituted diacylated 2-amino-1-phenylethanols | Effective for N-alkyl substituted compounds. | nih.gov |

| Lipase PS (Pseudomonas cepacia) | Acylation | N-protected 2-amino-1-phenylethanol | High enantioselectivity with N-protected substrates. | nih.gov |

Non-Stereoselective Synthetic Routes

Non-stereoselective methods provide racemic this compound, which can be a valuable precursor for subsequent resolution or for applications where stereochemistry is not critical.

Condensation and Substitution Reactions (e.g., from 2,4-Dichlorobenzaldehyde)

A common approach to synthesizing phenyl ethanolamine (B43304) structures involves building the carbon skeleton from a substituted benzaldehyde (B42025). Starting from 2,4-dichlorobenzaldehyde (B42875), a plausible route would be a Henry reaction (nitroaldol condensation) with nitromethane (B149229) to form 1-(2,4-dichlorophenyl)-2-nitroethanol. Subsequent reduction of the nitro group would yield the racemic amino alcohol.

Alternatively, a Strecker-type synthesis could be employed. Reaction of 2,4-dichlorobenzaldehyde with cyanide and an ammonia (B1221849) source would produce an α-aminonitrile, which can then be hydrolyzed and reduced to afford the target compound.

Another viable non-stereoselective route starts from 2,4-dichloroacetophenone. This ketone can be α-halogenated, for example with bromine, to yield 2-bromo-1-(2,4-dichlorophenyl)ethanone. Subsequent nucleophilic substitution of the bromide with ammonia or a protected amine equivalent would produce the corresponding aminoketone, which can then be reduced to the racemic this compound.

Synthesis of Analogs and Structural Isomers

The synthesis of analogs and structural isomers of this compound is important for structure-activity relationship studies in various research contexts. Several such compounds have been reported.

Positional Isomers : The synthesis of 2-amino-1-(3,4-dichlorophenyl)ethanol represents a positional isomer where the chlorine atoms are on the 3 and 4 positions of the phenyl ring. The synthesis of (R)-2-chloro-1-(2,3-dichlorophenyl)ethanol has also been described, which is a key intermediate for another set of analogs. mdpi.com

Propanol Analogs : Analogs with an extended carbon chain, such as 2-amino-1-(4-chlorophenyl)propan-1-ol, have been synthesized, often starting from the corresponding substituted benzaldehyde (in this case, 4-chlorobenzaldehyde). rsc.org Another reported analog is 2-{[1-(2,4-dichlorophenyl)ethyl]amino}propan-1-ol.

Analogs with Different Phenyl Substitution : A method for preparing 1-(4'-amino-3',5'-dichlorophenyl)-2-alkylaminoethanols has been patented. This involves the reduction of the corresponding aminoketone.

Chemical Reactivity and Derivatization Studies

Functional Group Transformations

The presence of both nucleophilic (amino) and potentially nucleophilic/electrophilic (hydroxyl) groups, in addition to an aromatic ring, makes 2-Amino-2-(2,4-dichlorophenyl)ethanol a versatile substrate for various functional group transformations.

Reactions at the Hydroxyl Group

The secondary alcohol moiety in this compound can undergo reactions typical for alcohols, primarily involving the cleavage of the O-H bond or the C-O bond. Key transformations include esterification and etherification.

Esterification: The hydroxyl group can be converted into an ester by reacting with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. For instance, reaction with an acyl chloride, often in the presence of a non-nucleophilic base like pyridine, would yield the corresponding ester. google.com Similarly, carboxylic acids can be used in the presence of an acid catalyst (Fischer esterification), though conditions must be chosen carefully to avoid side reactions at the amino group. libretexts.org

Etherification: Formation of an ether (C-O-R) from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Given the presence of the acidic N-H protons on the amino group, selective deprotonation or protection of the amine may be necessary.

| Reaction Type | Reagent(s) | Product Type | General Conditions |

| Esterification | Acyl Chloride (R-COCl), Pyridine | Ester | Anhydrous, non-protic solvent |

| Esterification | Carboxylic Acid (R-COOH), H+ catalyst | Ester | Acidic, often with heat |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether | Anhydrous, non-protic solvent |

Reactions at the Amino Group

The primary amino group is a key site of reactivity, functioning as a potent nucleophile and a weak base. google.com Its derivatization is central to modifying the compound's properties.

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or acid anhydrides to form amides. libretexts.org This reaction is typically rapid and can be performed under basic or neutral conditions to neutralize the acid byproduct (e.g., HCl). This transformation is often used as a protective strategy for the amine functionality during reactions at other sites. louisville.edu

Alkylation: The nitrogen atom can attack alkyl halides in a nucleophilic substitution reaction to form secondary or tertiary amines. mdpi.com However, this reaction can be difficult to control, often leading to polyalkylation, where multiple alkyl groups are added to the nitrogen atom. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

| Reaction Type | Reagent(s) | Product Type | General Conditions |

| Acylation | Acyl Chloride (R-COCl) or Anhydride | Amide | Basic or neutral, aprotic solvent |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Can lead to polyalkylation |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary Amine | Mildly acidic to neutral pH |

Reactions Involving the Dichlorophenyl Moiety

The 2,4-dichlorophenyl ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing inductive effect of the two chlorine atoms. wikipedia.org Halogens are known as deactivating, yet ortho-, para-directing substituents. masterorganicchemistry.com In this molecule, the positions ortho and para to the existing chlorine atoms are either already substituted or sterically hindered. The primary directing influence for any incoming electrophile would be the activating -CH(OH)CH2NH2 group at position 1. This group is an ortho-, para-director. Therefore, electrophilic attack would be directed to positions 3, 5, and 6.

Key EAS reactions include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO2) group onto the ring. youtube.com

Halogenation: Further halogenation (e.g., with Br2 and FeBr3) could introduce another halogen atom.

Sulfonation: Reaction with fuming sulfuric acid (H2SO4/SO3) introduces a sulfonic acid (-SO3H) group. youtube.com

Friedel-Crafts Reactions: Alkylation or acylation using an alkyl/acyl halide and a Lewis acid catalyst (e.g., AlCl3) can add carbon substituents. studymind.co.ukmasterorganicchemistry.com However, these reactions are often sluggish on strongly deactivated rings. youtube.com

| Reaction Type | Reagent(s) | Electrophile | Expected Product |

| Nitration | HNO3, H2SO4 | NO2+ | Nitrated dichlorophenyl derivative |

| Sulfonation | Fuming H2SO4 | SO3 | Dichlorophenyl sulfonic acid derivative |

| Acylation | RCOCl, AlCl3 | RCO+ | Acylated dichlorophenyl derivative |

Oxidation Reactions

The oxidation of this compound can target either the secondary alcohol or potentially the entire aminoethanol side chain. The oxidation of amino alcohols can be complex; strong oxidizing agents may cleave the C-C bond or remove the amino group entirely. louisville.edu To selectively oxidize the secondary alcohol to a ketone (forming 2-amino-1-(2,4-dichlorophenyl)ethanone), the amino group would likely need to be protected first, for example, as an amide. louisville.edu After protection, a variety of standard oxidizing agents (e.g., PCC, Swern oxidation, DMP) could be employed for the conversion of the alcohol to a ketone.

Formation of Advanced Chemical Structures

The compound itself is a β-amino alcohol, a structural motif of significant interest. Understanding its synthesis provides insight into creating related advanced structures.

Synthesis of β-Amino Alcohols (e.g., via Epoxide Reactions)

One of the most direct and common methods for synthesizing β-amino alcohols is the nucleophilic ring-opening of an epoxide with an amine. rroij.commdpi.comresearchgate.net For the synthesis of this compound, a plausible route would involve the reaction of a 2-(2,4-dichlorophenyl)oxirane (B1346989) (also known as 2,4-dichlorostyrene (B1605465) oxide) with ammonia (B1221849) or an ammonia equivalent.

In this reaction, the amine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. rsc.org The regioselectivity of the attack (i.e., which carbon is attacked) can be influenced by steric factors and the reaction conditions (acidic vs. basic). For a styrene (B11656) oxide derivative, the attack typically occurs at the less sterically hindered terminal carbon, which upon workup would yield the desired this compound structure. rroij.com A variety of catalysts, including Lewis acids, can be used to facilitate this transformation. researchgate.net

Cyclization Reactions for Heterocyclic Scaffolds (e.g., Chromenes, Benzochromenes)

The synthesis of 2-amino-4-aryl-4H-chromene and its benzo-fused analogues, such as benzo[f]chromenes and benzo[h]chromenes, is a significant area of research due to the diverse biological activities of these scaffolds. The primary route to these structures, particularly those bearing a dichlorophenyl substituent, is through one-pot, three-component condensation reactions.

This reaction typically involves:

An aromatic aldehyde (e.g., 2,4-dichlorobenzaldehyde (B42875) or 2,3-dichlorobenzaldehyde).

A C-H activated acid, such as an active methylene (B1212753) compound (e.g., malononitrile (B47326) or ethyl cyanoacetate).

A phenolic component (e.g., 2-naphthol (B1666908), 4-methoxynaphthalen-1-ol, or sesamol).

The condensation is usually facilitated by a basic catalyst like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) and can be performed in a solvent such as ethanol (B145695), often with the aid of microwave irradiation to improve reaction times and yields. ias.ac.inmdpi.com For instance, the reaction of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation affords 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. mdpi.com Similarly, reacting 2-naphthol with 2,4-dichlorobenzaldehyde and ethyl cyanoacetate (B8463686) yields the corresponding ethyl 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[f]chromene-3-carboxylate.

The resulting heterocyclic scaffolds, such as the 2-amino-4H-benzo[h]chromene derivatives, are noted for their potential as antitumor agents, showing efficacy against various cancer cell lines including MCF-7 (breast), HCT-116 (colon), PC-3 (prostate), A549 (lung), and HepG-2 (liver). mdpi.com

Table 1: Examples of Three-Component Reactions for Benzochromene Synthesis

| Aryl Aldehyde | Active Methylene Source | Phenolic Component | Resulting Heterocycle |

| 2,3-Dichlorobenzaldehyde | Malononitrile | 4-Methoxynaphthalen-1-ol | 2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile mdpi.com |

| 2,4-Dichlorobenzaldehyde | Ethyl Cyanoacetate | 2-Naphthol | Ethyl 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[f]chromene-3-carboxylate |

Novel Derivatization Pathways for Bioactive Compound Development

Once the core chromene or benzochromene scaffold is synthesized, further derivatization provides a pathway to novel compounds with potentially enhanced or new biological activities. The 2-amino group on the pyran ring is a key functional handle for such modifications.

While specific derivatization of a chromene originating from "this compound" is not documented, the general strategy involves modifying the synthesized 2-amino-chromene core. For example, the amino group can be acylated or reacted with various electrophiles to introduce new functionalities.

Research in this area focuses on synthesizing libraries of related chromene derivatives by varying the substituents on the aromatic rings of the starting materials. ias.ac.inislandarchives.ca This approach allows for the exploration of structure-activity relationships (SAR). For example, studies have shown that the nature and position of halogen substituents on the pendant phenyl ring significantly influence the cytotoxic activity of 1H-benzo[f]chromene derivatives against cancer cells.

Further derivatization can lead to more complex fused heterocyclic systems. A synthesized chromene derivative can be reacted with reagents like acetyl chloride, which can then undergo further cyclization to yield chromeno[2,3-d] ias.ac.innih.govoxazine structures. ekb.eg These new scaffolds can then be evaluated for their own unique biological properties, such as anticancer activity. ekb.eg This strategy of building upon a core heterocyclic structure is a cornerstone of modern medicinal chemistry for the development of new therapeutic agents.

Applications in Advanced Organic Synthesis and Chiral Technologies

Utility as a Chiral Building Block

Chiral building blocks, or chirons, are enantiomerically pure compounds used as starting materials in the synthesis of complex target molecules. 1,2-amino alcohols are a privileged class of these building blocks. acs.orgnih.gov The presence of the 2,4-dichlorophenyl group on 2-Amino-2-(2,4-dichlorophenyl)ethanol provides steric bulk and specific electronic properties that can be exploited to influence the stereoselectivity of reactions.

Chiral amino alcohols are fundamental starting materials for a wide array of biologically active compounds and pharmaceutical intermediates. mdpi.com While direct synthesis routes for certain antifungal agents often start from related chloro-ketones, the structural motif of this compound positions it as a potential precursor to the key intermediates required for drugs like Luliconazole (B1675427) and Miconazole (B906).

Luliconazole Precursors: The synthesis of the antifungal agent Luliconazole relies critically on the enantiomerically pure intermediate (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. patsnap.comresearchgate.net This key intermediate is typically synthesized via the asymmetric reduction of its corresponding ketone, ω-chloro-2,4-dichloroacetophenone. patsnap.compatsnap.comgoogle.com Various chemical and biocatalytic methods have been developed to achieve high enantiomeric purity in this reduction step. For instance, chemoenzymatic synthesis using lipases can resolve the racemic acetate (B1210297) of the chloro-alcohol to yield the desired enantiomer with high selectivity. unimi.it Another approach involves using a ketoreductase from Scheffersomyces stipitis for the enantioselective reduction of the ketone precursor. researchgate.net A patent describes a method involving a chiral ruthenium catalyst for the asymmetric transfer hydrogenation of the ketone in an aqueous system to produce the (R)-chloro-alcohol with high optical purity. patsnap.compatsnap.com

The table below summarizes a documented method for synthesizing a key Luliconazole precursor.

| Reactant | Catalyst/Reagent | Conditions | Product | Optical Purity | Reference |

| ω-chloro-2,4-dichloroacetophenone | [Ru(p-cymene)Cl₂]₂ / (S,S)-TsDPEN | H₂O, NaHCO₃·2H₂O, 25-35°C, 14h | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 99.2% | patsnap.compatsnap.com |

| rac-2-chloro-1-(2,4-dichlorophenyl)ethyl acetate | Novozym 435® (lipase) | Hydrolysis, 45°C, 15 min | (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol | >99% e.e. | unimi.it |

This interactive table summarizes key synthesis methods for Luliconazole precursors.

Miconazole Precursors: The synthesis of Miconazole, another widely used antifungal drug, involves intermediates such as 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. researchgate.netlookchem.com The preparation of this intermediate often begins with 2-chloro-1-(2,4-dichlorophenyl)ethanone, which is first reacted with imidazole (B134444) and then reduced. researchgate.net An alternative route involves the reduction of the starting ketone to 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866), followed by a substitution reaction with imidazole. researchgate.netgoogle.com

The conversion of a 1,2-amino alcohol like this compound to these chloro- or imidazolyl- intermediates is chemically feasible, positioning it as a versatile starting material for accessing these key pharmaceutical precursors.

The 2,4-dichlorophenyl structural motif is present in a number of commercially significant agrochemicals, most notably the herbicide (2,4-Dichlorophenoxy)acetic acid (2,4-D). google.com The introduction of chirality into agrochemical structures is a key strategy for developing next-generation products with enhanced potency and improved environmental profiles. Natural products are also a significant source of inspiration for discovering new herbicidal leads. mdpi.com Chiral building blocks like this compound offer a pathway to novel, enantiomerically pure agrochemicals by providing a scaffold that combines a known active moiety (the dichlorophenyl group) with a stereocenter.

The synthesis of molecules with multiple, well-defined stereocenters is a central challenge in organic chemistry. Chiral 1,2-amino alcohols are valuable tools for this purpose, serving as foundational units upon which complex stereochemical architectures can be built. Their bifunctional nature allows for sequential or orthogonal chemical modifications at the amino and hydroxyl groups, enabling the controlled installation of new stereocenters. This utility is demonstrated in syntheses where amino alcohol-derived chiral auxiliaries are used to direct stereoselective reactions, such as aldol (B89426) additions, to create contiguous stereocenters with high precision. wikipedia.org The defined stereochemistry of this compound can be relayed to new stereocenters during a synthesis, making it a powerful controller for building complex molecules.

While the 2,4-dichlorophenyl group is a synthetic feature not typically found in natural products, the core 1,2-amino alcohol structure is a common motif in a vast range of biologically active natural compounds, including hydroxy amino acids and alkaloids. Synthetic strategies toward enantiopure amino alcohols have traditionally relied on the chiral pool, but asymmetric routes are increasingly important. Chiral amino alcohols serve as key intermediates in the total synthesis of complex natural products like D-erythro-sphingosine and (-)-stemoamide. Therefore, this compound represents a synthetically accessible building block that can be used to create unnatural analogues of complex natural products, a strategy often employed in medicinal chemistry to enhance stability or modify biological activity.

Development and Application of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is one of the most reliable methods in asymmetric synthesis. researchgate.net

1,2-amino alcohols are among the most common and effective precursors for the synthesis of chiral auxiliaries. acs.orgnih.gov They can be readily converted into cyclic derivatives, such as oxazolidinones, which are conformationally rigid and present a sterically defined environment. wikipedia.org This rigidity is crucial for inducing high levels of diastereoselectivity in reactions involving an attached prochiral substrate.

The synthesis of an oxazolidinone auxiliary from a 1,2-amino alcohol like this compound can be achieved by reaction with a carbonylating agent such as disuccinimidyl carbonate or a chloroformate. nih.gov

The resulting auxiliary would feature the bulky 2,4-dichlorophenyl group, which would effectively shield one face of an attached enolate or other reactive species, directing incoming electrophiles to the opposite face. This principle is the basis for the highly predictable stereocontrol achieved with auxiliaries like those developed by Evans. researchgate.net The development of new auxiliaries from readily available amino alcohols like cis-1-amino-2-hydroxyindan continues to be an active area of research, demonstrating the enduring importance of this strategy. nih.gov

The table below outlines the general class of auxiliaries that can be synthesized from 1,2-amino alcohols.

| Precursor Class | Reaction | Auxiliary Class | Key Feature | Reference |

| 1,2-Amino Alcohols | Cyclization with carbonylating agent | Oxazolidinones | Rigid heterocyclic ring directs stereochemistry | wikipedia.orgnih.gov |

| Amino Acids | Reduction, then cyclization | Oxazolidinones | Derived from the natural chiral pool | acs.orgwikipedia.org |

| Amino Alcohols | Reaction with carbonyl compound | Imines | Used for asymmetric additions of organometallics | acs.org |

This interactive table shows common chiral auxiliaries derived from amino alcohols.

Effectiveness in Asymmetric Transformations

The utility of this compound and its precursors in asymmetric transformations is most prominently demonstrated in their role as chiral building blocks for synthesizing more complex molecules. The effectiveness of these transformations is defined by the ability to produce specific stereoisomers in high yields and with exceptional enantiomeric purity. Research has heavily focused on the asymmetric reduction of related ketones to produce chiral alcohol intermediates, which are pivotal for accessing the desired amino alcohol structure.

Biocatalytic methods, in particular, have proven to be highly effective for these transformations. researchgate.net The asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, a direct precursor, serves as a key example. This process utilizes enzymes, such as ketoreductases, to achieve high stereoselectivity, yielding chiral alcohols that are crucial intermediates for antifungal agents like miconazole. researchgate.net These biological methods are noted for their high efficiency, environmental benefits, and the ability to produce enantiomerically pure products, often with an enantiomeric excess (e.e.) greater than 99%. researchgate.netgoogle.com

Detailed research findings highlight the use of specific microorganisms and their enzymes as catalysts. For instance, a ketoreductase from Scheffersomyces stipitis has been identified for its excellent enantioselectivity (99.9% e.e.) and high specific activity in the hydrogenation of 2‐chloro‐1‐(2,4‐dichlorophenyl)ethanone. researchgate.net Similarly, resting cells of Acinetobacter sp. have been used as a biocatalyst for the same reduction, achieving high yields and an e.e. of over 99.9%. researchgate.net These findings underscore the effectiveness of biocatalysis as a robust strategy for the synthesis of chiral precursors to this compound.

The results from various biocatalytic asymmetric reduction studies are summarized below, illustrating the high degree of stereochemical control achieved.

| Substrate | Catalyst/Method | Product | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Ketoreductase from Scheffersomyces stipitis CBS 6045 | (R)‐2‐chloro‐1‐(2,4‐dichlorophenyl)ethanol | 88.2 | 99.9 |

| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Resting cells of Acinetobacter sp. ZJPH1806 | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 83.2 | >99.9 |

| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Carbonyl reductase from Lactobacillus kefiri (LKCR) | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | Not specified | ≥99 |

Computational Chemistry and Mechanistic Elucidation

Molecular Modeling and Docking Studies

Enzyme-Substrate Binding Interactions

There is no specific information available on the enzyme-substrate binding interactions of 2-Amino-2-(2,4-dichlorophenyl)ethanol. Research on analogous structures sometimes involves enzymes like alcohol dehydrogenases, but direct studies modeling the binding of this specific compound are absent from the literature reviewed. nih.govresearchgate.net A patent related to the synthesis of a similar compound, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, utilizes a carbonyl reductase, which implies an enzyme-substrate relationship, but does not provide computational binding analysis. google.com

Predictive Analysis for Synthetic Design and Stereocontrol

Information regarding the use of predictive analysis for the synthetic design and stereocontrol specifically for this compound is not detailed in published research. Computational chemistry is often used to predict reaction outcomes and stereoselectivity, aiding in the design of efficient synthetic routes. However, the application of these predictive tools to this particular compound has not been documented in the available literature.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. While DFT studies have been performed on various organic molecules, including some with dichlorophenyl groups, no specific DFT studies analyzing the electronic structure or reaction energetics of this compound were found. mdpi.com

Electronic Structure Analysis

A detailed electronic structure analysis for this compound, which would include examinations of molecular orbitals (HOMO/LUMO) and electrostatic potential maps, is not available in the current body of scientific literature. Such analyses provide insight into a molecule's reactivity and intermolecular interactions.

Reaction Pathway Energetics and Transition State Characterization

No studies were identified that computationally characterized the reaction pathway energetics or transition states for the synthesis or reactions of this compound. This type of analysis is crucial for understanding reaction mechanisms and optimizing reaction conditions.

Structural Characterization and Analytical Methodologies

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure of organic compounds. NMR spectroscopy reveals the connectivity and chemical environment of atoms, while IR spectroscopy identifies the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: A proton (¹H) NMR spectrum for 2-Amino-2-(2,4-dichlorophenyl)ethanol would be expected to show distinct signals for each unique proton in the molecule. The key features to analyze would be the chemical shift (δ), signal integration (number of protons), and multiplicity (splitting pattern). Based on the structure, the predicted signals would include:

Aromatic Protons: Three protons on the dichlorophenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the chlorine substitution pattern, they would likely present as a doublet, a doublet of doublets, and another doublet, with coupling constants characteristic of ortho and meta relationships.

Methine Proton (-CH(OH)-): The proton attached to the carbon bearing the hydroxyl group would likely appear as a multiplet in the δ 4.5-5.5 ppm region. Its splitting would be influenced by the adjacent protons on the amino-bearing carbon.

Methylene (B1212753)/Methine Proton (-CH(NH₂)-): The proton on the carbon with the amino group would also be a multiplet, coupled to the methine proton and the protons of the amino group.

Hydroxyl and Amino Protons (-OH, -NH₂): These protons are exchangeable and their signals can be broad. Their chemical shifts are highly dependent on solvent, concentration, and temperature. They would typically appear over a wide range from δ 1-5 ppm.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For this compound, one would expect to see eight distinct signals corresponding to the eight carbon atoms:

Aromatic Carbons: Six signals in the δ 120-140 ppm range. The carbons directly attached to chlorine atoms would be shifted, as would the carbon attached to the ethanol (B145695) side chain.

Aliphatic Carbons: Two signals in the upfield region (typically δ 50-80 ppm) corresponding to the two carbons of the ethanol backbone (the -CH(OH)- and -CH(NH₂)- carbons).

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | ~7.2 - 7.6 | ~127 - 133 |

| Aromatic C-Cl | - | ~132 - 135 |

| Aromatic C-C(H)OH | - | ~138 - 142 |

| -CH(OH)- | ~4.8 - 5.2 | ~70 - 75 |

| -CH(NH₂)- | ~3.5 - 4.0 | ~55 - 60 |

| -OH | Variable (broad) | - |

| -NH₂ | Variable (broad) | - |

2D NMR for Stereochemistry: The molecule possesses two chiral centers, meaning it can exist as different stereoisomers (diastereomers and enantiomers). Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the relative stereochemistry. A NOESY experiment detects protons that are close in space. By observing the spatial correlation (or lack thereof) between the protons on the two chiral carbons (-CH(OH)- and -CH(NH₂)-), their relative orientation (syn or anti) could be determined.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 (Broad) |

| N-H Stretch | Amine (-NH₂) | 3300 - 3500 (Two sharp bands possible) |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH- | 2850 - 3000 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Alcohol | 1050 - 1260 |

| C-N Stretch | Amine | 1020 - 1250 |

| C-Cl Stretch | Aryl Halide | 1000 - 1100 |

The broadness of the O-H stretch is due to hydrogen bonding, while the N-H stretching of the primary amine would typically appear as a doublet in this region. The presence of these key bands would confirm the integrity of the alcohol and amine functional groups within the molecule.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry.

For a molecule with multiple chiral centers like this compound, X-ray crystallography can unequivocally establish the relative stereochemistry—that is, the spatial orientation of the hydroxyl and amino groups relative to each other (e.g., syn or anti). By solving the crystal structure, the precise coordinates of each atom are determined, revealing the three-dimensional molecular geometry.

Furthermore, if a single enantiomer of the compound is crystallized in a non-centrosymmetric space group, the technique can be used to determine the absolute stereochemistry (the actual R/S configuration at each chiral center). This is often achieved through the analysis of anomalous dispersion effects, leading to the calculation of a Flack parameter, which confirms the correct absolute configuration.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is governed by intermolecular forces. For this compound, the following interactions would be critical:

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH₂) groups are excellent hydrogen bond donors and acceptors. It is highly probable that an extensive network of intermolecular hydrogen bonds (e.g., O-H···N, N-H···O) would be a dominant feature of the crystal packing, linking molecules into chains, sheets, or a three-dimensional framework.

π-π Interactions: The electron-rich dichlorophenyl rings can interact with each other through π-π stacking. Crystallographic studies on similar molecules, such as 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol, have shown such interactions with centroid–centroid distances around 3.57 Å, which is a typical range for stabilizing π-π stacking. researchgate.net These interactions would further stabilize the crystal lattice.

The analysis would also detail the molecule's conformation, including the torsion angles along the C-C backbone of the ethanol chain and the orientation of the dichlorophenyl ring relative to the side chain.

Q & A

Q. What are the common synthetic routes for 2-Amino-2-(2,4-dichlorophenyl)ethanol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reduction of precursor ketones. For example, reductive amination of 2-(2,4-dichlorophenyl)glycolaldehyde using sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/ethanol (1:1 v/v) at 273 K achieves moderate yields (83.5%) after purification by column chromatography . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of amine to ketone) and solvent polarity. Reaction monitoring via TLC or HPLC ensures intermediate conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., Cl groups at 2,4-positions) and chiral center configuration. Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while NH₂ and OH protons show broad peaks .

- HPLC : Chiral stationary phases (e.g., cellulose-based) resolve enantiomers, with retention times validated against racemic mixtures .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₈H₈Cl₂NO, MW 220.06 g/mol) and fragmentation patterns .

Q. What purification methods are recommended for isolating high-purity this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (3:1) to remove polar impurities. Yield improves with slow cooling (2–8°C) .

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent separates non-polar byproducts. Monitor fractions via UV absorbance at 254 nm .

Q. How should researchers assess the compound’s stability under experimental conditions?

- Methodological Answer :

- Light Sensitivity : Store solutions in amber vials at 2–8°C; degradation is monitored via HPLC (peak area reduction >5% indicates instability) .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition thresholds (>150°C). Short-term stability at 25°C is confirmed by NMR .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate chiral resolution?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with n-hexane/isopropanol (80:20) to achieve baseline separation (α >1.5). Enantiomeric excess (ee) >99% is calculated from peak integration .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acetylate one enantiomer in toluene, followed by kinetic resolution .

Q. What strategies address conflicting spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies >2 ppm suggest misassignment .

- X-ray Crystallography : Resolve ambiguous configurations (e.g., C2 chirality) via single-crystal analysis. Intramolecular H-bonding (O-H⋯N, ~2.0 Å) stabilizes conformation .

Q. What mechanisms explain the compound’s biological activity in neurotransmitter receptor studies?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement (e.g., [³H]-serotonin) in HEK293 cells transfected with 5-HT₂A receptors. IC₅₀ values <10 µM indicate competitive antagonism .

- Signaling Pathways : Western blotting detects phosphorylation of ERK1/2 in dopaminergic neurons, linking activity to MAPK modulation .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing toxicity?

- Methodological Answer :

- Analog Synthesis : Replace Cl with F or methyl groups to assess steric/electronic effects. For example, 2,4-difluoro analogs show 3-fold lower cytotoxicity (CC₅₀ = 50 µM vs. 15 µM for Cl) .

- Toxicity Screening : Use HepG2 cells for hepatic safety profiling (LD₅₀ >100 µM acceptable). ROS assays (DCFH-DA probe) quantify oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.